Pyrrolidin-3-ol-d5
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Overview
Description
Pyrrolidin-3-ol-d5 is a deuterium-labeled version of Pyrrolidin-3-ol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-3-ol-d5 typically involves the deuteration of Pyrrolidin-3-ol. This process can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium atoms . One classical method for the preparation of five-membered heterocycles, such as Pyrrolidin-3-ol, is the 1,3-dipolar cycloaddition between a 1,3-dipole (e.g., nitrone, azide, or azomethine ylide) and a dipolarophile (e.g., olefin) .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-3-ol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and mechanisms .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Pyrrolidin-3-ol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of new drug candidates.
Industry: Applied in the development of new materials and chemical processes that require precise quantitation and tracking of molecular transformations
Mechanism of Action
The mechanism of action of Pyrrolidin-3-ol-d5 involves its incorporation into molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the molecules, leading to changes in their absorption, distribution, metabolism, and excretion (ADME) properties . The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-3-ol: The non-deuterated version of Pyrrolidin-3-ol-d5.
3-Hydroxypyrrolidine: Another name for Pyrrolidin-3-ol.
Pyrrolidin-2-one: A related compound with a similar structure but different functional groups
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and quantitation of molecular transformations, making it a valuable tool in various fields of study .
Properties
Molecular Formula |
C4H9NO |
---|---|
Molecular Weight |
92.15 g/mol |
IUPAC Name |
2,2,3,4,4-pentadeuteriopyrrolidin-3-ol |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/i1D2,3D2,4D |
InChI Key |
JHHZLHWJQPUNKB-UZEBBDCZSA-N |
Isomeric SMILES |
[2H]C1(CNC(C1([2H])O)([2H])[2H])[2H] |
Canonical SMILES |
C1CNCC1O |
Origin of Product |
United States |
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